

physical and chemical properties of (3-Aminobenzyl)diethylamine

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Compound of Interest

Compound Name: (3-Aminobenzyl)diethylamine

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An In-depth Technical Guide to (3-Aminobenzyl)diethylamine

Introduction

(3-Aminobenzyl)diethylamine, also known as 3-(diethylaminomethyl)aniline, is an organic compound featuring both a primary aromatic amine and a tertiary aliphatic amine functional group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. As a fragment molecule, it serves as a crucial scaffold for molecular linking, expansion, and modification in the development of novel compounds[1]. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and logical workflows relevant to its characterization.

Chemical and Physical Properties

The properties of (3-Aminobenzyl)diethylamine have been determined through a combination of experimental measurements and computational predictions.

Table 1: Compound Identifiers

Identifier	Value	Source
CAS Number	27958-97-0	[2]
Molecular Formula	C ₁₁ H ₁₈ N ₂	[2]
Molecular Weight	178.27 g/mol	[2]
IUPAC Name	3-(diethylaminomethyl)aniline	[3]
SMILES	CCN(CC)CC1=CC(=CC=C1)N	[3]
InChI	InChI=1S/C11H18N2/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9,12H2,1-2H3	[3]

| InChIKey | VGVXOXSRINSIFO-UHFFFAOYSA-N |[3] |

Table 2: Physical and Chemical Data

Property	Value	Notes	Source
Physical Form	Solid	---	[2]
Boiling Point	167-168 °C	at 42 Torr	[2]
Density	0.983 ± 0.06 g/cm ³	Predicted	[2]
pKa	9.82 ± 0.25	Predicted	[2]

| XlogP | 1.4 | Predicted |[3] |

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	179.15428	141.6
[M+Na] ⁺	201.13622	147.5
[M-H] ⁻	177.13972	146.0
[M] ⁺	178.14645	141.3

Data calculated using CCSbase and sourced from PubChem.[3]

Spectroscopic Analysis

While specific spectra for **(3-Aminobenzyl)diethylamine** are not widely published, its characteristic structural features allow for a detailed prediction of its spectral properties.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show distinct peaks corresponding to its functional groups. The primary aromatic amine (Ar-NH₂) should produce two N-H stretching bands in the 3400-3250 cm⁻¹ region.[4] An N-H bending vibration for the primary amine is expected between 1650-1580 cm⁻¹. [4] The aromatic ring will show C=C stretching vibrations from 1600-1400 cm⁻¹ and C-H stretching above 3000 cm⁻¹. [5] The aliphatic C-N bond of the diethylamino group should exhibit a stretching vibration in the 1250–1020 cm⁻¹ range.[4] The tertiary amine itself will not show an N-H stretch.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum would be complex. Protons on the aromatic ring would appear in the aromatic region (~6.5-7.5 ppm). The benzylic CH₂ protons adjacent to the tertiary amine would likely be a singlet around 3.5-4.0 ppm. The ethyl groups would show a quartet (CH₂) and a triplet (CH₃) in the aliphatic region, likely around 2.5 ppm and 1.0 ppm, respectively. The NH₂ protons of the primary amine would appear as a broad singlet.
 - ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, and the two different carbons of the ethyl groups.
- Mass Spectrometry (MS): Electron ionization (EI) would likely lead to fragmentation. A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-C bond,

which would result in a prominent ion corresponding to the diethylaminomethyl cation $[\text{CH}_2\text{N}(\text{CH}_2\text{CH}_3)_2]^+$.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(3-Aminobenzyl)diethylamine** are outlined below.

Protocol 1: Synthesis via Reductive Amination of 3-Aminobenzaldehyde

This protocol describes a common method for synthesizing benzylamines by the reductive amination of a corresponding aldehyde.

Methodology:

- **Reaction Setup:** In a round-bottom flask, dissolve 3-aminobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM).
- **Amine Addition:** Add diethylamine (1.1 eq) to the solution. If the amine is added as a salt (e.g., diethylamine hydrochloride), a non-nucleophilic base like triethylamine (TEA) should be added to liberate the free amine.
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine. The reaction can be monitored by Thin Layer Chromatography (TLC).
- **Reduction:** Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH_4 , 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq), portion-wise to control the reaction temperature. STAB is often preferred as it is milder and more selective.
- **Reaction Completion:** Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
- **Workup:** Quench the reaction by the slow addition of water. If DCM was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and then extract the aqueous residue with an organic solvent like ethyl acetate (3x).

- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **(3-Aminobenzyl)diethylamine**.

Protocol 2: Analytical Characterization by GC-MS

This protocol outlines a standard method for confirming the identity and purity of the synthesized **(3-Aminobenzyl)diethylamine** using Gas Chromatography-Mass Spectrometry (GC-MS).

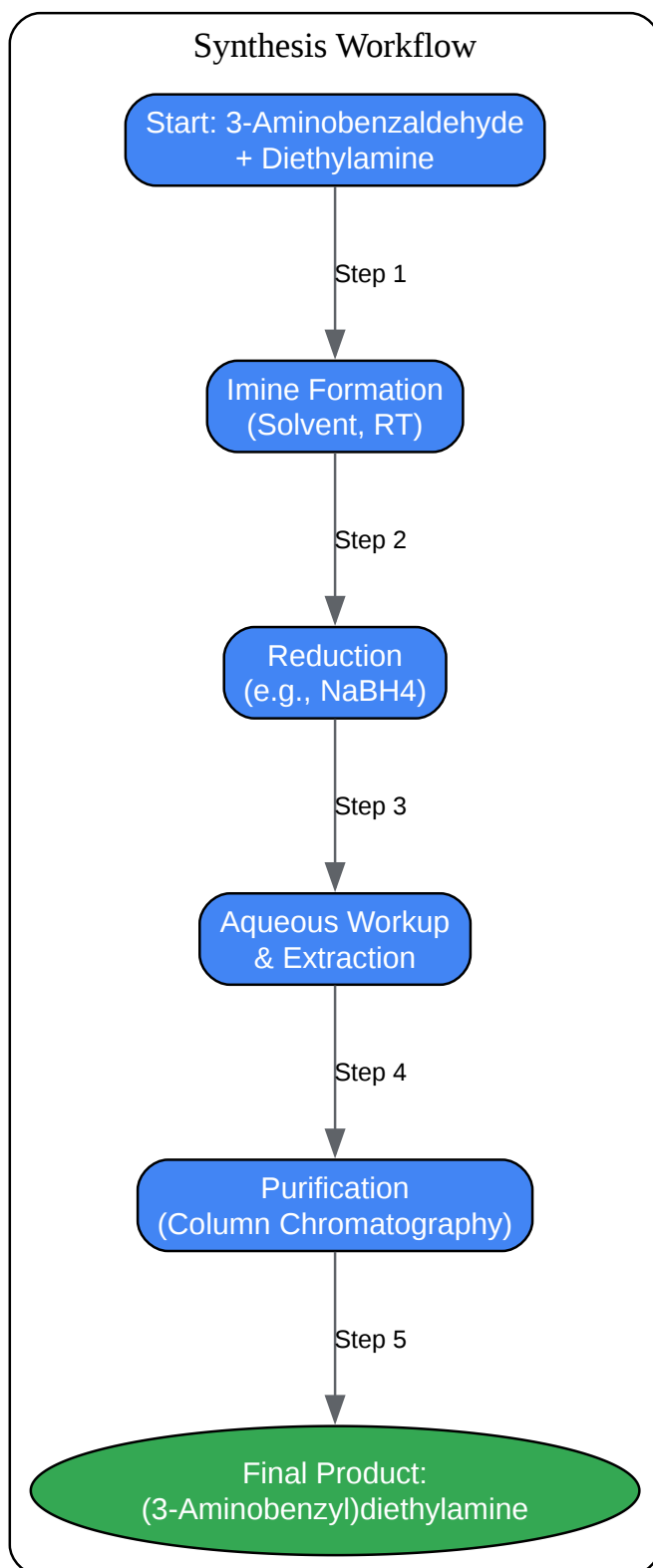
Methodology:

- Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or methanol.
- GC Instrument Setup:
 - Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, DB-624).^[6]^[7]
 - Carrier Gas: Use helium or nitrogen as the carrier gas at a constant flow rate.
 - Injector: Set the injector temperature to 250°C.
 - Oven Program: Begin with an initial oven temperature of ~60°C, hold for 2 minutes, then ramp the temperature at a rate of 10-20°C/min up to a final temperature of ~280°C.
- MS Instrument Setup:
 - Ionization Mode: Use Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a mass-to-charge (m/z) range from 40 to 400 amu.
 - Detector: Set the detector (e.g., Flame Ionization Detector or Mass Spectrometer) temperature to 280°C.^[7]
- Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

- **Data Interpretation:** Analyze the resulting chromatogram to determine the retention time and purity of the compound. Analyze the mass spectrum of the corresponding peak to confirm the molecular weight and fragmentation pattern, comparing it against predicted values.

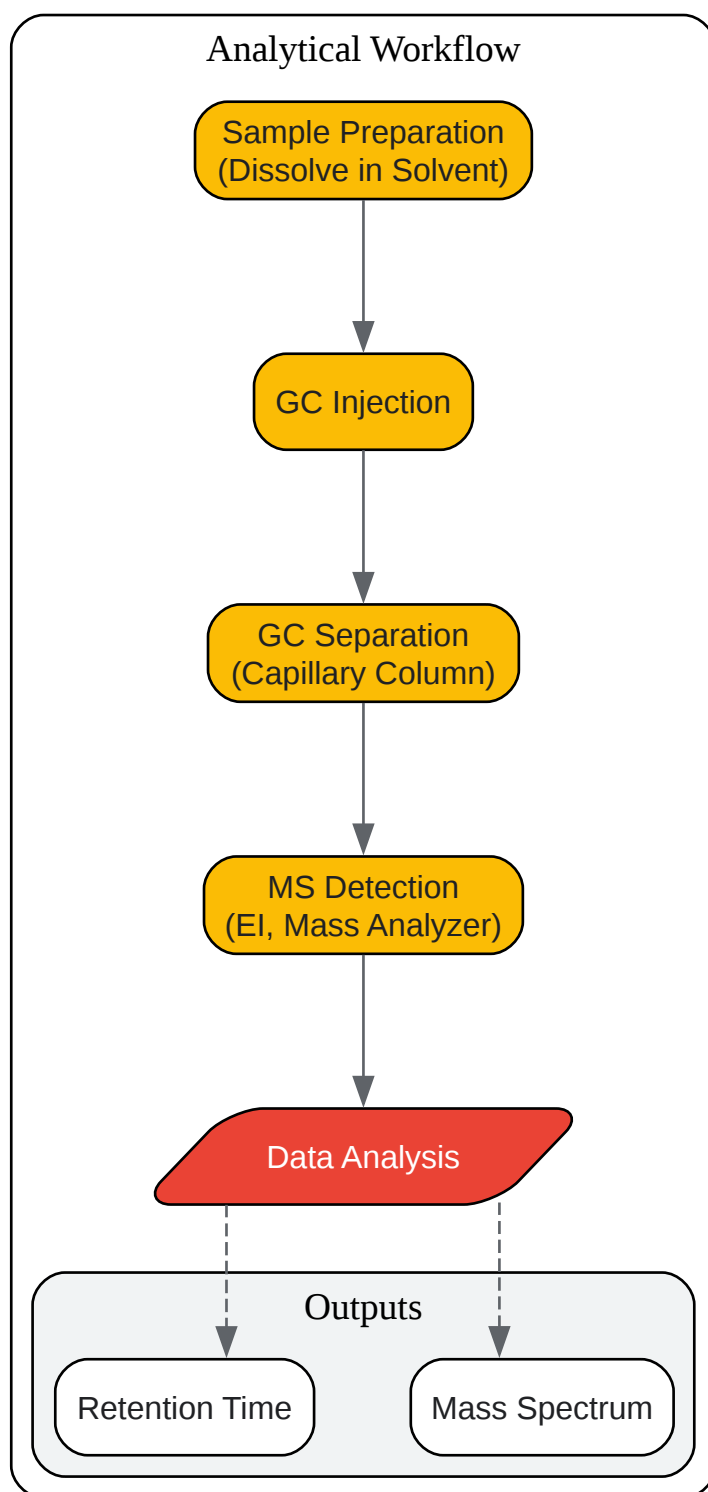
Mandatory Visualizations

The following diagrams illustrate key workflows for the synthesis and analysis of **(3-Aminobenzyl)diethylamine**.



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Caption: Synthesis via Reductive Amination.



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Caption: Characterization Workflow using GC-MS.

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